Ritonavir is a potent inhibitor of Cytochrome P450 3A (CYP3A), a key enzyme involved in the metabolism of many drugs. [] It is classified as a protease inhibitor and is primarily used in research to pharmacologically enhance the activity of other antiretrovirals. [] This enhancement effect stems from Ritonavir's ability to inhibit the breakdown of other drugs, thereby increasing their concentration and duration of action in the body. [] Despite its potent inhibitory effects on CYP3A, paradoxically, Ritonavir can also induce the clinical metabolism and clearance of certain drugs, the mechanism of which is an active area of research. [] One established mechanism of Ritonavir's inducing effects is its ability to stimulate the activity of CYP2B6, another drug-metabolizing enzyme, in human hepatocytes. []
Ritonavir primarily exerts its effects by inhibiting CYP3A, a major enzyme responsible for metabolizing a vast array of drugs. [] This inhibition leads to increased plasma concentrations and prolonged half-lives of co-administered drugs. [] This boosting effect is particularly significant in the context of HIV treatment, where Ritonavir is frequently combined with other protease inhibitors to enhance their efficacy. [, , ]
Beyond CYP3A inhibition, Ritonavir also exhibits a complex interplay with other drug transporters and metabolic enzymes. Research suggests that Ritonavir can inhibit the sodium-dependent and sodium-independent uptake of taurocholate in rat hepatocytes, indicating its interaction with hepatic uptake transporters like NTCP. [] Further, Ritonavir and other protease inhibitors like Saquinavir have been shown to inhibit both the hepatic uptake and biliary excretion of taurocholate, potentially contributing to drug-induced hepatotoxicity in some patients. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7